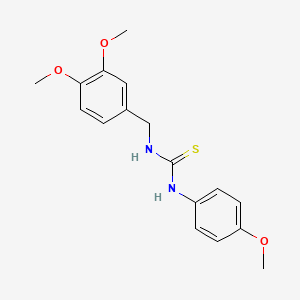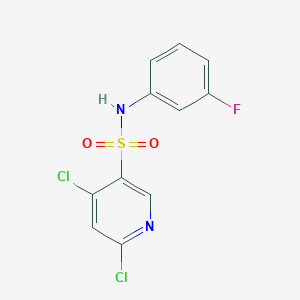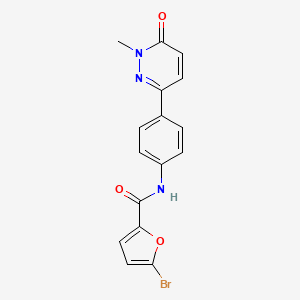
5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furan carboxamide derivatives involves the reaction of furan-2-carbonyl chloride with aromatic amines, followed by cross-coupling reactions such as the Suzuki-Miyaura coupling. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields using triethylamine and further arylated to produce various analogues . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety during the coupling step.
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, has been determined through crystallography, revealing specific bond angles and hybridization effects that are characteristic of furan compounds . These structural insights are crucial for understanding the molecular interactions and stability of the compound .
Chemical Reactions Analysis
The reactivity of furan carboxamides can lead to the formation of various heterocyclic derivatives, as demonstrated by the reaction of 4-benzoyl-5-phenyl-furan-2,3-dione with phenylhydrazones to yield pyrazole carboxylic acids and pyridazinones . The presence of the bromo substituent in the compound of interest suggests that it could also undergo similar reactions, potentially leading to a diverse range of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as crystal packing and hydrogen bonding patterns . These properties are essential for understanding the compound's solubility, stability, and interaction with biological targets.
Relevant Case Studies
The related compounds have been tested for various biological activities. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues exhibited significant anti-bacterial activities against drug-resistant bacteria . Additionally, derivatives of 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone showed promising anti-avian influenza virus activity . These case studies highlight the potential of the compound for similar pharmacological applications.
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, handling precautions, and disposal guidelines.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or other areas of interest.
I hope this general information is helpful. For more specific information about “5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide”, I would recommend consulting scientific literature or databases, or reaching out to a chemist or other expert in the field.
Propiedades
IUPAC Name |
5-bromo-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-20-15(21)9-6-12(19-20)10-2-4-11(5-3-10)18-16(22)13-7-8-14(17)23-13/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSOOAWAYTGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

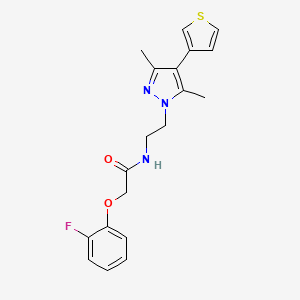
![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)
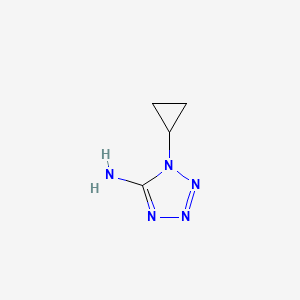
![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)
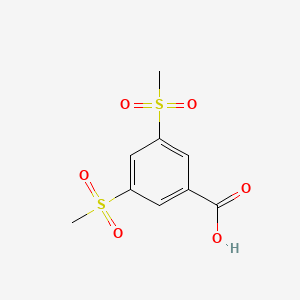
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
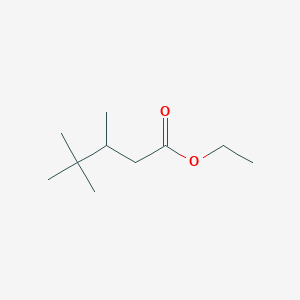
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)
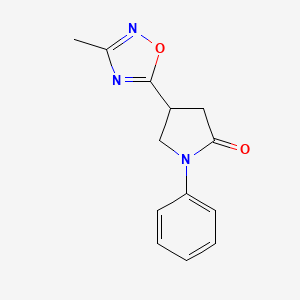
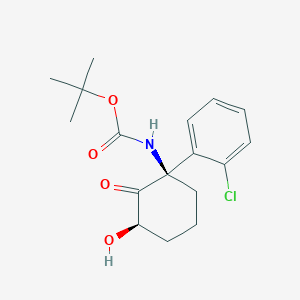
![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)
